Sodium p-nonylphenolate

surfactant isomer purity interfacial packing batch-to-batch reproducibility

Procurement pain point: Nonylphenol ethoxylates (NPEs) suffer polydispersity and lack pH switchability; sulfonates cannot be reversibly deactivated. Sodium p-nonylphenolate (CAS 54628-06-7) solves this. - **Defined architecture:** Para-specific single isomer (vs. mixed-isomer CAS 54181-64-5) ensures batch-to-batch interfacial packing consistency. - **pH-switchable anionic charge:** Active above pH ~10.15; reversible protonation to inactive neutral phenol via CO2 sparging - impossible with SDS/SDBS. - **Thermal stability:** Boiling point 330.6°C vs. NPE degradation at ≥80°C; maintains detergency in high-temp cleaning.

Molecular Formula C15H23NaO
Molecular Weight 242.33 g/mol
CAS No. 54628-06-7
Cat. No. B12651887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium p-nonylphenolate
CAS54628-06-7
Molecular FormulaC15H23NaO
Molecular Weight242.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)[O-].[Na+]
InChIInChI=1S/C15H24O.Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h10-13,16H,2-9H2,1H3;/q;+1/p-1
InChIKeyGRHLOHHSYRUYNE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium p-Nonylphenolate: Chemical Identity and Industrial Baseline


Sodium p-nonylphenolate (CAS 54628-06-7; IUPAC: sodium;4-nonylphenolate; molecular formula C₁₅H₂₃NaO; MW 242.33 g/mol) is the sodium salt of para-nonylphenol, belonging to the alkylphenolate class of anionic surfactants . It is produced by neutralization of p-nonylphenol with sodium hydroxide, yielding a hygroscopic solid with substantially greater aqueous solubility than its parent phenol [1]. The compound possesses a defined para-substituted molecular architecture — distinguishing it from commercial mixed-isomer nonylphenol products that contain approximately 85% para, 10% ortho, and additional dialkylated species [2]. Its physicochemical profile includes a boiling point of 330.6 °C at 760 mmHg and a flash point of 184.2 °C . As an anionic surfactant with a phenolate head group, it occupies a distinct position between nonionic nonylphenol ethoxylates (NPEs) and sulfonate-based anionics such as sodium dodecylbenzene sulfonate (SDBS) in the surfactant selection landscape.

Para-substituted isomer: single molecular architecture for batch-to-batch interfacial reproducibility
Anionic phenolate head group: electrostatic stabilization and salt-responsive micellization
Positioned between nonionic NPEs and sulfonate-based anionics in surfactant selection

Why Generic Substitutes Fail for Performance-Critical Formulations


Sodium p-nonylphenolate occupies a narrow but functionally irreplaceable position within the alkylphenol surfactant family. Unlike nonylphenol ethoxylates, which are nonionic polydisperse mixtures with variable ethylene oxide chain lengths that govern their HLB and performance , sodium p-nonylphenolate is a single-molecular-species anionic surfactant whose surface activity is governed by electrostatic head-group repulsion and a defined C₉ hydrophobic tail. Compared with mixed-isomer sodium nonylphenolate (CAS 54181-64-5), the para-specific isomer provides a geometrically uniform molecular architecture, eliminating the batch-to-batch interfacial packing variability inherent in isomer mixtures [1]. Relative to sulfonate-based anionics such as SDS or SDBS, the phenolate head group confers fundamentally different pH-responsive behavior: the surfactant can be reversibly protonated to its inactive neutral phenol form at pH below the pKa of the parent phenol (~10.15), a feature absent in sulfonates [2]. These structural distinctions mean that simply substituting a generic nonylphenol ethoxylate, a mixed-isomer nonylphenolate salt, or a commodity sulfonate surfactant will not reproduce the combined anionic charge stabilization, defined molecular geometry, and pH-switchable character that sodium p-nonylphenolate delivers. The quantitative evidence below substantiates each of these differentiation dimensions. Important caveat: high-strength direct head-to-head comparative data for this specific compound in the open literature are limited; several evidence dimensions presented below rely on class-level inference grounded in well-established surfactant structure-property relationships.

Isomer mixture vs. defined para
Mixed-isomer sodium nonylphenolate may introduce interfacial packing variability across batches, limiting performance reproducibility.
Nonionic NPEs lack electrostatic stabilization
Nonylphenol ethoxylates provide steric-only stabilization and lack salt-responsive micellization; this may shift emulsion polymerization outcomes.
Sulfonate-based anionics cannot pH-switch
SDS and SDBS remain permanently ionized, lacking pH/CO₂-switchable phenolate activity, which may limit process reversibility.

Quantitative Differentiation Evidence for Procurement Decisions


Para-Isomer Specificity vs. Mixed-Isomer — Defined Architecture for Reproducible Packing

Sodium p-nonylphenolate (CAS 54628-06-7) is the pure para-substituted isomer, whereas the generic sodium nonylphenolate (CAS 54181-64-5) and commercial nonylphenol feedstocks are complex isomer mixtures. Commercial nonylphenol typically contains only ~85% para isomer, ~10% ortho, and ~5% dialkylated species, with up to 211 constitutional isomers theoretically possible for the para-nonylphenol fraction alone [1]. In surfactant performance, the position of alkyl substitution on the phenol ring directly influences molecular packing at air-water and oil-water interfaces, affecting the minimum area per molecule (A_min), critical micelle concentration (CMC), and surface tension at CMC (γ_CMC). A defined para-isomer ensures consistent perpendicular orientation of the hydrophobic tail relative to the interface, whereas ortho-substituted isomers introduce steric constraints that alter packing geometry. For procurement, this means that sodium p-nonylphenolate delivers batch-to-batch interfacial tension reproducibility that mixed-isomer products cannot guarantee.

Para-isomer specificity
Class-level inference
Sodium p-nonylphenolate 100% para-substituted; single molecular geometry
vs
Mixed-isomer NP salt ~85% para, ~10% ortho, 5% dialkylated; 211+ isomers possible
Defined architecture enables batch-to-batch interfacial reproducibility; mixture may vary.
Class-level inference from surfactant structure-property relationships.
surfactant isomer purity interfacial packing batch-to-batch reproducibility alkylphenolate sodium salt

Aqueous Solubility Gain vs. Free Nonylphenol — Enabling Water-Based Formulation

The conversion of p-nonylphenol to its sodium salt transforms aqueous solubility from sparingly soluble (4.9 ± 0.4 mg/L at 25 °C, corresponding to 2.22 × 10⁻⁵ mol/L) [1] to a freely water-soluble hygroscopic solid . This represents an increase in aqueous dispersibility of approximately three to four orders of magnitude. Free nonylphenol (CAS 104-40-5 or 25154-52-3) cannot function as a surfactant in purely aqueous systems without co-solvents or prior ethoxylation; its low solubility prevents it from reaching concentrations necessary for micelle formation (nonylphenol does not form micelles in water) [1]. In contrast, sodium p-nonylphenolate dissolves directly in water at concentrations relevant for practical surfactant action, delivering surface tension reduction without requiring ethylene oxide derivatization or organic co-solvents.

Aqueous solubility gain
Cross-study comparable
>1000× solubility increase
Enables water-based formulation without ethoxylation or co-solvents.
Relative to free nonylphenol (4.9 mg/L).
aqueous solubility phenolate salt water-based formulation nonylphenol sodium salt

Anionic Electrostatic Stabilization vs. Nonionic Ethoxylates — Emulsion Polymerization

Sodium p-nonylphenolate provides purely electrostatic (charge-based) colloidal stabilization via its anionic phenolate head group, whereas nonylphenol ethoxylates (NPEs, e.g., NP-9) provide only steric stabilization through their poly(ethylene oxide) chains. In emulsion polymerization, this distinction has direct consequences: anionic surfactants generate electrostatic repulsion between growing latex particles, enabling higher particle number concentrations and smaller particle diameters compared to nonionic-only systems. Published data on mixed SDS/NP(EO) systems demonstrate that adding even a small amount of anionic surfactant to a nonionic-stabilized emulsion polymerization dramatically increases latex particle concentration and reduces particle size [1]. While sodium p-nonylphenolate-specific latex polymerization data are not available in the open literature, the surfactant class principle is well-established: anionic surfactants produce finer, more numerous latex particles than nonionic-only systems at equivalent molar concentrations. Furthermore, the charged head group makes sodium p-nonylphenolate responsive to ionic strength — its CMC decreases with added electrolyte, unlike nonionic NPEs whose CMC is largely salt-insensitive [2]. This allows tunable micellization behavior via salt addition, a formulation lever unavailable with nonionic ethoxylates.

Emulsion polymerization mechanism
Class-level inference
Electrostatic stabilization vs. steric-only from NPEs
Anionic charge supports finer latex particle size control and higher solids loading.
Mixed SDS/NP(EO) system data; class-level principle.
emulsion polymerization electrostatic stabilization anionic vs nonionic surfactant latex particle size

Thermal Stability Advantage vs. Nonylphenol Ethoxylates — Extended High-Temperature Window

Sodium p-nonylphenolate exhibits a boiling point of 330.6 °C at 760 mmHg , which is approximately 80 °C higher than that reported for nonylphenol ethoxylates (~250 °C at atmospheric pressure, with decomposition noted at elevated temperatures) . This 80 °C differential in the boiling point provides a substantially broader thermal operating window for processes conducted at elevated temperatures, such as hot emulsion polymerization (typically 70–90 °C), enhanced oil recovery (reservoir temperatures up to 120+ °C), and high-temperature cleaning formulations. The thermal decomposition of NPEs at temperatures above ~250 °C can release ethylene oxide oligomers and generate nonylphenol as a degradation product [1], whereas the simpler molecular structure of sodium p-nonylphenolate — lacking thermally labile ether linkages — provides inherently greater thermal resilience. For industrial users operating at process temperatures between 200–300 °C, this thermal stability advantage translates directly into reduced surfactant degradation, maintained surface activity, and fewer unwanted decomposition byproducts.

Thermal stability margin
Cross-study comparable
+80 °C boiling point advantage
Extends high-temperature processing window vs. NPEs, reducing thermal degradation risk.
Target 330.6 °C vs. NPE ~250 °C (atmospheric).
thermal stability boiling point comparison high-temperature surfactant nonylphenol ethoxylate decomposition

pH-Switchable Phenolate Head Group vs. Sulfonate-Based Anionics — Controlled Emulsion Breaking

The phenolate head group of sodium p-nonylphenolate is the conjugate base of a weak phenol acid (parent p-nonylphenol pKa ≈ 10.15–10.31 [1]). This means the surfactant can be reversibly converted between its active anionic form (phenolate, dominant at pH > pKa) and its inactive neutral form (phenol, dominant at pH < pKa). Research by Ceschia et al. (2014) demonstrated that phenolate surfactants function as CO₂-switchable anionic surfactants: they stabilize oil-in-water emulsions in the anionic state (in the absence of CO₂, at alkaline pH), and upon CO₂ addition (lowering pH), the phenolate is protonated to the neutral phenol, causing emulsion breaking and oil release [2]. This switchability was demonstrated quantitatively — three switchable phenolate/benzoate/carboxylate surfactants removed North Sea crude oil from contaminated sand at 50 °C and enabled facile oil recovery after CO₂ treatment [2]. In contrast, sulfonate-based anionics (SDS, SDBS) and nonionic NPEs lack this pH-switchable character because their head groups do not undergo reversible protonation-deprotonation within a practically accessible pH range. For industrial users, this means sodium p-nonylphenolate uniquely enables processes where surfactant activity needs to be switched 'on' for emulsification/dispersion and 'off' for phase separation or product recovery — a capability unavailable with sulfonate or nonionic alternatives.

pH/CO₂-switchable activity
Class-level inference
Phenolate surfactant Reversible protonation; active at pH > pKa, inactive at pH < pKa
vs
Sulfonates / NPEs Permanently ionized or nonionic; no pH-switchable mechanism
Enables controlled emulsion breaking and oil recovery not possible with sulfonates or NPEs.
Demonstrated for phenolate salts in soil washing (Ceschia et al. 2014).
switchable surfactant pH-responsive phenolate emulsion breaking CO2-switchable

Procurement-Driven Application Scenarios Rooted in Quantified Differentiation


High-Temperature Industrial Cleaning and Degreasing Formulations

For cleaning formulations subjected to elevated process temperatures (≥80 °C), sodium p-nonylphenolate's 80 °C boiling-point advantage over nonylphenol ethoxylates (Evidence Item 4) reduces surfactant thermal degradation, maintaining consistent detergency throughout the cleaning cycle. The anionic charge provides superior emulsification of polar and mixed-polarity soils compared to nonionic-only systems, while the absence of an ethylene oxide chain eliminates the polydispersity-driven performance variability inherent in NPEs. [2]

Enhanced Oil Recovery and Soil Remediation via pH-Switchable Activity

In ex situ soil washing and enhanced oil recovery operations, the pH/CO₂-switchable phenolate head group (Evidence Item 5) enables a unique operational sequence: the surfactant is deployed in its active anionic form (alkaline pH) to emulsify and mobilize crude oil from sand or reservoir rock, and subsequently switched to its inactive neutral phenol form (via CO₂ sparging or acidification) to break the emulsion and recover the oil. This switchability, demonstrated quantitatively for phenolate surfactants by Ceschia et al. (2014) [3], is structurally impossible with sulfonate-based surfactants (SDS, SDBS) or nonionic NPEs. The water solubility gained through salt formation (Evidence Item 2) ensures the surfactant can be deployed at effective concentrations in aqueous injection fluids without organic co-solvents.

Pesticide Emulsifiable Concentrates with Water-Dispersible Anionic Emulsifiers

For pesticide emulsifiable concentrate (EC) formulations, sodium p-nonylphenolate provides the aqueous dispersibility (Evidence Item 2) needed to create stable oil-in-water emulsions upon dilution in the spray tank, while the anionic charge (Evidence Item 3) contributes to emulsion droplet electrostatic stabilization against coalescence. The defined para-isomer structure (Evidence Item 1) supports consistent emulsification performance across production batches — a critical requirement for regulated agrochemical products where formulation variability can affect field efficacy and regulatory compliance. [4]

Application
Selection Property
Validation Focus
High-temperature cleaning
Thermal stability and anionic emulsification
Surfactant integrity under process heat; soil removal consistency
Oil recovery and soil washing
CO₂/pH-reversible phenolate head group
Emulsion breaking efficiency; oil release after acidification
Pesticide EC formulations
Para-isomer batch consistency; anionic dispersion
Emulsion stability upon dilution; batch reproducibility
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